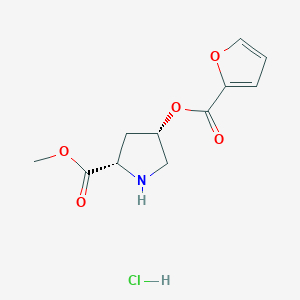
Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride
説明
Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride, also known as MFPCH, is a synthetic molecule that has been used in a variety of laboratory experiments. It is a versatile molecule that has been used in a variety of research applications, including as a tool to study the biochemical and physiological effects of various drugs. Additionally, MFPCH has been used to study the mechanisms of action of certain drugs, and to explore potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Reactions
- Synthesis of 4-Oxiranylmethylfuro[3,2-b]pyrroles : The compound was used in the synthesis of oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, which underwent oxirane ring opening by heterocyclic amines (Krutošíková, Krystofova-Labudova, & Dandárová, 2001).
- Investigations on Furopyridines : Utilized in the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through amination and hydrazination reactions (Арустамова & Пивень, 2013).
- Cyclocondensation Reactions : Participated in reactions to synthesize furo[2,3-b]pyridines, demonstrating a convenient preparative method for these compounds (Antonov, Dmitriev, & Maslivets, 2021).
Synthesis of Pyrrolidines and Piperidines
- Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines : This compound was instrumental in the development of a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines, offering insights into the stereoselectivity of the reactions (Boto, Hernández, de Leon, & Suárez, 2001).
Combinatorial Chemistry
- Solution-Phase Combinatorial Synthesis : Investigated in the solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, showing its role in the development of new chemical libraries (Malavašič et al., 2007).
Structural Studies
- Aromaticity and X-Ray Studies : Analyzed for its aromaticity and structural properties using X-ray diffraction and calculations, contributing to our understanding of the aromatic character of certain compounds (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Asymmetric Synthesis
- Asymmetric Synthesis of Furan-2-ones : Played a role in the synthesis of enantio-enriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones, contributing to the field of asymmetric synthesis (Bruyère, Ballereau, Selkti, & Royer, 2003).
Chemical Transformations
- MCRs Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Utilized in a one-pot three-component reaction, leading to the synthesis of novel fluorinated fused heterocyclic compounds (Wang et al., 2012).
特性
IUPAC Name |
methyl (2S,4S)-4-(furan-2-carbonyloxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5.ClH/c1-15-10(13)8-5-7(6-12-8)17-11(14)9-3-2-4-16-9;/h2-4,7-8,12H,5-6H2,1H3;1H/t7-,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUDNYKCLICPCY-WSZWBAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-furoyloxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



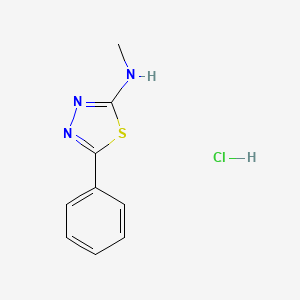
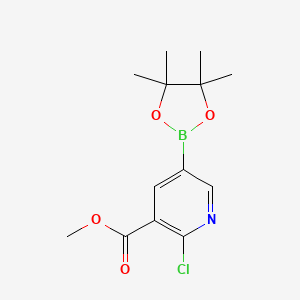
![Ethyl 2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426284.png)
![4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine](/img/structure/B1426288.png)
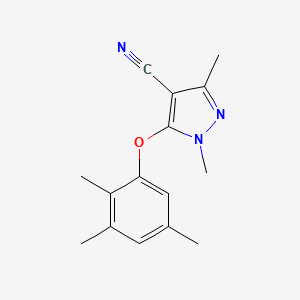
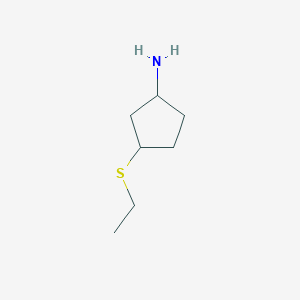
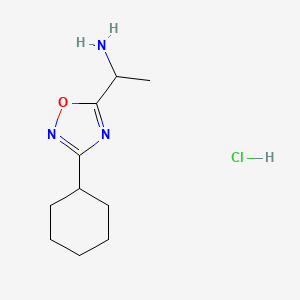
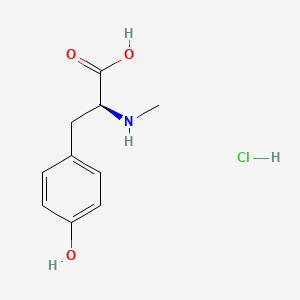
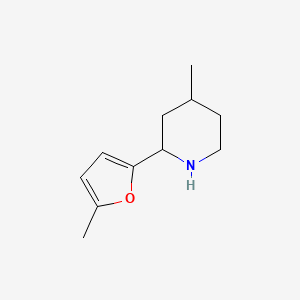

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)

![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-[(2-Chloro-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426304.png)